Wild-Type Arginine Kinase Exhibits 4.4-Fold Higher Catalytic Efficiency Than Mutant E59N for PLA
In a direct head-to-head comparison using purified arginine kinase constructs, wild-type enzyme exhibited a KM for phospho-L-arginine of 0.17 ± 0.02 mM, whereas the E59N mutant showed a significantly impaired KM of 0.78 ± 0.18 mM — a 4.6-fold reduction in substrate binding affinity [1]. The catalytic turnover number (kcat) was 180 ± 24 s⁻¹ for wild-type versus 12.5 ± 0.7 s⁻¹ for E59N, representing a 14.4-fold reduction in catalytic rate [1]. Consequently, the overall catalytic efficiency (kcat/KM) for PLA with wild-type arginine kinase is substantially higher than with E59N mutant enzyme. This demonstrates that authentic PLA is the optimal substrate for wild-type arginine kinase, and that amino acid substitutions in the enzyme active site dramatically alter PLA utilization efficiency — critical information for researchers conducting mutagenesis studies or enzymatic assays.
| Evidence Dimension | Enzyme kinetics: KM for phospho-L-arginine |
|---|---|
| Target Compound Data | KM = 0.17 ± 0.02 mM; kcat = 180 ± 24 s⁻¹ |
| Comparator Or Baseline | E59N mutant arginine kinase: KM = 0.78 ± 0.18 mM; kcat = 12.5 ± 0.7 s⁻¹ |
| Quantified Difference | 4.6-fold higher KM (impaired binding); 14.4-fold lower kcat |
| Conditions | Purified recombinant arginine kinase constructs; 3 measurements ± 1 SD |
Why This Matters
This quantitative binding and turnover data validates PLA as the native, high-efficiency substrate for wild-type arginine kinase, ensuring assay reproducibility and accurate kinetic measurements in enzyme characterization studies.
- [1] Azzi A, et al. Kinetic and structural characterization of arginine kinase mutants. Table 3: KM and kcat values for wild type and mutants with phospho-arginine. PMC2286741. View Source
